molecular formula C11H17Cl2NO B1471537 1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-09-7

1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1471537
CAS RN: 2097950-09-7
M. Wt: 250.16 g/mol
InChI Key: SOQNBQYBNHPDPL-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as 2C-H, is a synthetic psychoactive substance that is classified as a Schedule I controlled substance in the United States. It is a member of the phenethylamine family, which consists of compounds with a structure similar to amphetamine. 2C-H is known to produce hallucinogenic and stimulant effects and has been used recreationally since the early 2000s.

Scientific Research Applications

Metabolic Transformation and Psychotomimetic Properties

1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride's metabolic transformation in rabbit liver homogenates includes O-demethylation, resulting in various metabolites. These metabolites, particularly the bis(O-demethyl) metabolite, have similarities to the sympatholytic agent "6-hydroxydopamine" and might contribute to its psychotomimetic properties (Zweig & Castagnoli, 1977).

Synthesis and Antimicrobial Activity

The compound is used in the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one. These derivatives, particularly when reduced, show significant antimicrobial activity and have been found to be potent coccidiostats (Georgiadis, 1976).

Inhibitory Activity in Metal Complexes

In studies involving nickel(II), zinc(II), and cobalt(II) complexes with hydroxy-rich Schiff bases, the compound plays a role in forming complexes that exhibit urease inhibitory activities. This could be significant for applications in combating Helicobacter pylori infections (Lu et al., 2012).

Amination Reactions in Catalysis

The compound has been studied in the context of catalytic amination, particularly over silica-supported nickel. These studies focus on understanding the reaction parameters and product distributions, which are critical for industrial applications in chemical synthesis (Bassili & Baiker, 1990).

Role in Synthesis of Stereochemically Complex Molecules

It's involved in the synthesis of complex stereochemical structures like 1-alkyl-2-methoxycarbonyl-3-phenylaziridines. These structures are key in the development of new pharmaceuticals and materials with specific chiral properties (Eremeev & Semenikhina, 1980).

Applications in Analgesic Compound Synthesis

Research has explored its role in synthesizing optically pure (S)- and (R)-1-aryl-2-phenylethylamines with potential analgesic activity. This synthesis is pivotal for developing new analgesic drugs (Takahashi et al., 1983).

properties

IUPAC Name

1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)11(13)8-5-4-6-9(14-3)10(8)12;/h4-7,11H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQNBQYBNHPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C(=CC=C1)OC)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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